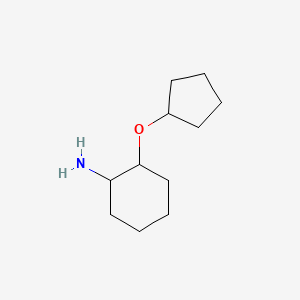![molecular formula C13H27NO B13272434 3-[(4-Tert-butylcyclohexyl)amino]propan-1-ol](/img/structure/B13272434.png)
3-[(4-Tert-butylcyclohexyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Tert-butylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C13H27NO It is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, which is further connected to an amino group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Tert-butylcyclohexyl)amino]propan-1-ol typically involves the reaction of 4-tert-butylcyclohexylamine with an appropriate propanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Tert-butylcyclohexyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different oxidation states.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-[(4-Tert-butylcyclohexyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Tert-butylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Tert-butylphenyl)amino]propan-1-ol: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
3-[(4-Tert-butylcyclohexyl)amino]butan-1-ol: Similar structure but with a butanol chain instead of a propanol chain.
Uniqueness
3-[(4-Tert-butylcyclohexyl)amino]propan-1-ol is unique due to the combination of its tert-butyl group, cyclohexyl ring, and propanol chain. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
3-[(4-tert-butylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-13(2,3)11-5-7-12(8-6-11)14-9-4-10-15/h11-12,14-15H,4-10H2,1-3H3 |
InChI Key |
VDHUVIMPRYRDHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


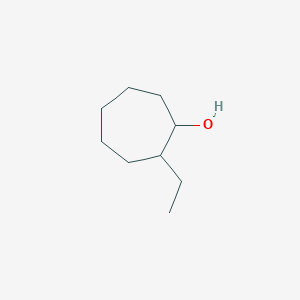
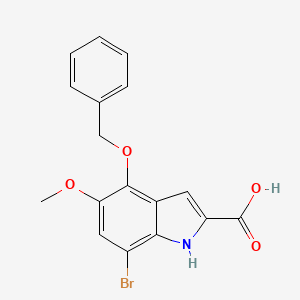
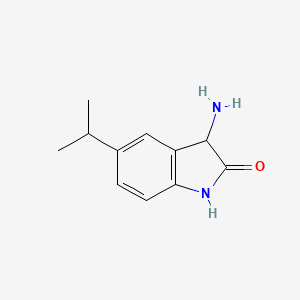
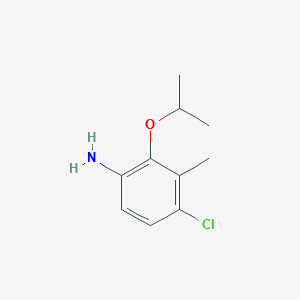

![3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide](/img/structure/B13272403.png)
![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13272407.png)
![3-[(1-Methoxypropan-2-yl)oxy]azetidine](/img/structure/B13272416.png)
![6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13272431.png)
![(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine](/img/structure/B13272432.png)

![N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B13272437.png)
![(Heptan-3-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13272447.png)
